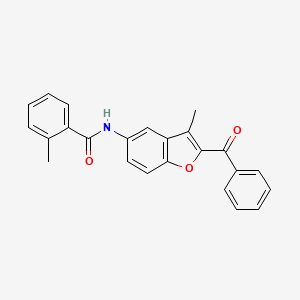

![molecular formula C23H19N7O B6567413 2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-13-3](/img/structure/B6567413.png)

2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and a pyrimidine fragment . They are known for their broad spectrum of biological activities and are considered interesting in drug discovery .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole and a pyrimidine fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines, including “2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide”, have shown promising biological activities, making them interesting targets for future research in drug discovery . Their potential as fluorescent sensors and biologically active compounds is also noteworthy .

Mecanismo De Acción

Target of Action

This compound’s primary target is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation. It forms complexes with cyclins, promoting cell cycle progression from G1 to S phase. By inhibiting CDK2, our compound disrupts this cycle, impacting cell division and proliferation .

Mode of Action

The interaction between our compound and CDK2 occurs at the ATP-binding site within the kinase domain. By binding to this site, it prevents ATP from binding, inhibiting CDK2’s activity. Consequently, cell cycle progression stalls, leading to cell cycle arrest and reduced cell growth .

Biochemical Pathways

The affected pathways include:

- DNA Replication : CDK2 also participates in DNA replication, and its inhibition affects this process .

Pharmacokinetics

Let’s explore the compound’s ADME properties:

These properties influence bioavailability , determining how much of the compound reaches its target .

Action Environment

Environmental factors impact efficacy and stability:

Análisis Bioquímico

Biochemical Properties

The compound 2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has been shown to interact with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs) . It has been found to inhibit CDK2, a key regulator of cell cycle progression . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular contexts, this compound has been found to have significant effects on cell function . It has been shown to inhibit the growth of various cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), by interfering with cell signaling pathways and altering gene expression . It also impacts cellular metabolism, likely due to its interactions with key enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of CDK2, thereby inhibiting the enzyme’s activity . This leads to alterations in cell cycle progression and induces apoptosis within cells . The compound’s effects on gene expression are likely due to its interactions with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to be stable under experimental conditions, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro studies, with the compound showing sustained inhibitory effects on cell growth .

Dosage Effects in Animal Models

These effects often include increased efficacy at higher doses, but also the potential for increased toxicity .

Metabolic Pathways

Given its known interactions with CDK2, it is likely that it impacts pathways related to cell cycle regulation .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given its known interactions with CDK2, it is likely that it localizes to the nucleus where this enzyme is active .

Propiedades

IUPAC Name |

2-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N7O/c1-15-8-6-7-11-18(15)23(31)27-20-12-16(2)28-30(20)22-19-13-26-29(21(19)24-14-25-22)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHGIBGPPRNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6567334.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B6567338.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide](/img/structure/B6567344.png)

![2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567352.png)

![4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567353.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567359.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567366.png)

![6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567392.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B6567400.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B6567410.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567415.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567419.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B6567432.png)